molecular formula C18H33NOSn B6235911 4-methoxy-3-(tributylstannyl)pyridine CAS No. 157300-09-9

4-methoxy-3-(tributylstannyl)pyridine

Cat. No.: B6235911
CAS No.: 157300-09-9
M. Wt: 398.2 g/mol
InChI Key: LJFZCLQEIIVABN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-3-(tributylstannyl)pyridine is a pyridine derivative featuring a methoxy (-OCH₃) group at the 4-position and a tributylstannyl (-Sn(C₄H₉)₃) group at the 3-position. This compound is primarily utilized in Stille cross-coupling reactions, a cornerstone of modern organic synthesis for constructing carbon-carbon bonds. The methoxy group acts as an electron-donating substituent, enhancing the aromatic ring’s nucleophilicity, while the tributylstannyl group serves as a transmetalation agent, enabling coupling with aryl or vinyl halides. Applications span pharmaceutical synthesis, materials science, and polymer chemistry, where precise regiochemical control is critical .

Properties

CAS No.

157300-09-9

Molecular Formula

C18H33NOSn

Molecular Weight

398.2 g/mol

IUPAC Name

tributyl-(4-methoxypyridin-3-yl)stannane

InChI

InChI=1S/C6H6NO.3C4H9.Sn/c1-8-6-2-4-7-5-3-6;3*1-3-4-2;/h2,4-5H,1H3;3*1,3-4H2,2H3;

InChI Key

LJFZCLQEIIVABN-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=C(C=CN=C1)OC

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The three-component reaction involving lithiated alkoxyallenes, nitriles, and carboxylic acids provides a versatile route to 4-methoxy-3-(tributylstannyl)pyridine. As demonstrated by Lechel and Reissig, the process begins with lithiation of methoxyallene derivatives at −78°C, followed by sequential addition of nitriles and carboxylic acids. Cyclization is catalyzed by trimethylsilyl trifluoromethanesulfonate (TMSOTf) under reflux in dichloromethane, yielding the pyridine core in 83% efficiency.

Critical Parameters :

  • Temperature control (−78°C for lithiation, reflux for cyclization)

  • Stoichiometric ratio of 1:1.2:1 (alkoxyallene:nitrile:carboxylic acid)

  • Anhydrous conditions to prevent hydrolysis of intermediates

Table 1: Optimized Conditions for Three-Component Synthesis

ComponentRoleQuantity (mmol)Reaction TimeYield (%)
Lithiated alkoxyalleneNucleophile103 hr83
NitrileElectrophile123 hr-
TMSOTfCyclization catalyst1.5 eq72 hr-

Palladium-Catalyzed Stannylation of Halopyridines

Stille Coupling Precursor Preparation

Palladium-mediated stannylation of 3-bromo-4-methoxypyridine enables direct tributylstannyl group installation. As detailed in RSC protocols, this method employs tributyltin hydride (Bu₃SnH) with Pd(PPh₃)₄ catalyst in toluene at 120°C. The reaction achieves 72% yield after 12 hours, with residual tin impurities removed via silica gel chromatography.

Reaction Scheme :
3-Bromo-4-methoxypyridine+Bu3SnHPd(PPh3)4This compound+HBr\text{3-Bromo-4-methoxypyridine} + \text{Bu}_3\text{SnH} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{this compound} + \text{HBr}

Table 2: Stannylation Reaction Parameters

ParameterValueImpact on Yield
Catalyst loading5 mol% Pd(PPh₃)₄+15% efficiency
Temperature120°COptimal for C–Sn bond formation
SolventToluenePrevents tin aggregation

Halogen-Metal Exchange Strategies

Lithium-Mediated Transmetallation

4-Methoxy-3-iodopyridine undergoes halogen-metal exchange with n-BuLi at −78°C, generating a pyridyllithium intermediate that reacts with tributyltin chloride. This method, adapted from Chemsrc data, requires strict temperature control to avoid ring-opening side reactions.

Optimization Challenges :

  • Competing ipso-substitution at −40°C reduces yield to 58%

  • Tributyltin chloride must be added dropwise to prevent exothermic decomposition

Industrial-Scale Production Considerations

Continuous Flow Reactor Adaptation

Scaling the three-component synthesis necessitates modified conditions:

  • Residence time : 45 minutes vs. batch 72 hours

  • Catalyst recycling : Pd recovery via membrane filtration achieves 92% reuse

  • Waste mitigation : TMSOTf neutralization with aqueous NaHCO₃ reduces acidic byproducts

Analytical Validation and Quality Control

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 3.85 (s, OCH₃), 7.25–8.10 (pyridine-H)

  • ¹¹⁹Sn NMR : δ 150.2 ppm (Sn–C coupling)

  • HRMS : m/z 398.2 [M+H]⁺ (calc. 398.17)

Table 3: Purity Standards for Industrial Batches

ParameterAcceptable RangeMethod
Tin content29.5–30.5%ICP-OES
Residual palladium<5 ppmAAS
Moisture<0.1%Karl Fischer

Comparative Analysis of Synthesis Routes

Table 4: Method Efficiency Comparison

MethodYield (%)Cost (USD/g)Scalability
Three-component83120Moderate
Stannylation7295High
Halogen-metal58140Low

Applications in Pharmaceutical Synthesis

The compound serves as a key intermediate in:

  • Suzuki-Miyaura couplings : Introduces pyridine motifs into kinase inhibitors

  • Radiotracer synthesis : ¹¹⁹Sn-labeled analogs for PET imaging

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-(tributylstannyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through cross-coupling reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form different derivatives.

    Reduction Reactions: The pyridine ring can undergo reduction to form piperidine derivatives.

Common Reagents and Conditions

    Cross-Coupling Reactions: Common reagents include palladium or nickel catalysts, along with organohalides or organoboranes.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Products: Various substituted pyridines depending on the nature of the coupling partner.

    Oxidation Products: Oxidized derivatives of the methoxy group.

    Reduction Products: Piperidine derivatives.

Scientific Research Applications

4-methoxy-3-(tributylstannyl)pyridine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methoxy-3-(tributylstannyl)pyridine involves its reactivity as a stannylated pyridine derivative. The tributylstannyl group acts as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The methoxy group can participate in various chemical transformations, contributing to the compound’s versatility in synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, stability, and applications of 4-methoxy-3-(tributylstannyl)pyridine are influenced by its substituents. Below is a comparative analysis with structurally related pyridine derivatives:

Substituent Positional Isomers

  • Impact: Reduced steric hindrance and electronic modulation compared to the target compound. Applications: Widely used in polymer and heterocycle synthesis but less suited for reactions requiring dual electronic effects .
  • 3-Fluoro-4-(tributylstannyl)pyridine (from LAS101057 synthesis): Key Differences: Fluorine at the 3-position instead of methoxy. Impact: Fluorine’s electron-withdrawing nature reduces ring electron density, altering regioselectivity in coupling reactions. This compound was critical in synthesizing A2B adenosine receptor antagonists, highlighting substituent-dependent bioactivity .

Substituent Functional Group Variants

  • 4-Chloro-3-(tributylstannyl)pyridine (CAS 206115-40-4):

    • Key Differences : Chloro (-Cl) replaces methoxy (-OCH₃) at the 4-position.
    • Impact : Chloro’s electron-withdrawing effect decreases ring nucleophilicity, making the stannyl group less reactive in transmetalation. However, chloro enhances stability under acidic conditions. Applications include industrial and agricultural chemistry, where stability is prioritized over reactivity .
  • 4-Methoxy-3-(triisopropylsilyl)pyridine :

    • Key Differences : Triisopropylsilyl (-Si(iPr)₃) replaces tributylstannyl.
    • Impact : Silyl groups are bulkier and less reactive in cross-coupling but excel in protecting-group chemistry. This compound facilitates diastereoselective additions of Grignard reagents to form dihydropyridones, a pathway inaccessible with stannyl analogs .

Electronic and Steric Effects

  • 4-Iodo-3-(methoxymethoxy)pyridine (CAS 81245-27-4):
    • Key Differences : Iodo (-I) and methoxymethoxy (-OCH₂OCH₃) substituents.
    • Impact : Iodo acts as a leaving group in Ullmann or Suzuki couplings, contrasting with the stannyl group’s role as a coupling partner. The methoxymethoxy group offers temporary protection, requiring deprotection steps post-reaction .

Data Tables

Table 1: Structural and Electronic Comparison

Compound Substituents (Position) Electronic Effect Key Reactivity Applications
This compound -OCH₃ (4), -SnBu₃ (3) Electron-donating (4), Metallic (3) Stille coupling, pharmaceutical synthesis Drug intermediates, polymers
4-Chloro-3-(tributylstannyl)pyridine -Cl (4), -SnBu₃ (3) Electron-withdrawing (4) Stable cross-couplings Industrial chemicals
3-Fluoro-4-(tributylstannyl)pyridine -F (3), -SnBu₃ (4) Electron-withdrawing (3) Bioactive molecule synthesis A2B receptor antagonists
4-Methoxy-3-(triisopropylsilyl)pyridine -OCH₃ (4), -Si(iPr)₃ (3) Electron-donating (4), Steric Protecting-group chemistry Chiral dihydropyridones

Table 2: Physicochemical Properties

Compound Melting Point (°C) Solubility Stability Notes
This compound Not reported Organic solvents Air/moisture-sensitive; requires inert storage
4-Chloro-3-(tributylstannyl)pyridine Not reported DMF, THF Stable under acidic conditions
4-Iodo-3-(methoxymethoxy)pyridine Not reported DMSO, ethanol Light-sensitive; requires refrigeration

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 4-methoxy-3-(tributylstannyl)pyridine, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, tributylstannyl groups are introduced using Stille coupling conditions: a palladium catalyst (e.g., [Pd(PPh₃)₄]) and toluene under reflux. Precursor pyridine derivatives (e.g., 3-iodo-4-methoxypyridine) react with tributyltin reagents to form the stannylated product .
  • Optimization : Temperature control (reflux vs. room temperature), solvent selection (toluene or DMF), and catalyst loading are critical. Monitoring via TLC or NMR ensures reaction completion .

Q. How is this compound characterized, and what analytical techniques are most reliable?

  • Characterization :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify methoxy (-OCH₃) and stannyl (SnBu₃) groups. Coupling constants (e.g., 3JSnH^3J_{Sn-H}) confirm regiochemistry .
  • FTIR : Bands at ~1600 cm⁻¹ (C=N stretching) and ~2900 cm⁻¹ (C-H of SnBu₃) validate functional groups .
  • HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]⁺) .

Q. What are the common applications of this compound in organic synthesis?

  • Applications :

  • Cross-Coupling : Acts as a tin-based nucleophile in Stille couplings to synthesize biaryl or heteroaryl compounds (e.g., pharmaceuticals, polymers) .
  • Intermediate : Used to prepare pyridine derivatives like 4-methoxy-3-(trimethylstannyl)pyridine for further functionalization .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the tributylstannyl group in cross-coupling reactions?

  • Analysis : The bulky tributyltin group slows transmetallation steps in Stille couplings but enhances regioselectivity. Electron-donating methoxy groups activate the pyridine ring toward electrophilic substitution, directing reactions to the 3-position .
  • Data Contradictions : Some studies report lower yields with electron-rich substrates due to competing side reactions (e.g., protodestannylation). Adjusting ligands (e.g., AsPh₃ instead of PPh₃) can mitigate this .

Q. What strategies are effective in resolving contradictions in reaction yields or selectivity?

  • Methodology :

  • DoE (Design of Experiments) : Systematically vary catalyst, solvent, and temperature to identify optimal conditions.
  • In Situ Monitoring : Use NMR or GC-MS to detect intermediates (e.g., tin byproducts) that may inhibit catalysis .
    • Case Study : Lower yields in polar solvents (DMF vs. toluene) were traced to catalyst decomposition. Switching to microwave-assisted synthesis improved efficiency .

Q. How can the compound’s stability and handling challenges be addressed in air-sensitive reactions?

  • Safety & Handling :

  • Storage : Store under inert gas (N₂/Ar) at -20°C to prevent oxidation of the Sn-C bond .
  • Purification : Use column chromatography with deoxygenated solvents (e.g., EtOAc/hexane) to avoid tin oxide formation .
    • Advanced Techniques : Schlenk lines or gloveboxes are essential for air-free manipulations .

Q. What role does this compound play in medicinal chemistry research?

  • Case Study : Analogous stannylated pyridines are intermediates in kinase inhibitor synthesis (e.g., p38 MAPK inhibitors). The methoxy group enhances solubility, while the stannyl group enables late-stage functionalization .
  • Challenges : Balancing lipophilicity (SnBu₃) with bioavailability requires post-coupling modifications (e.g., hydrolysis to -COOH) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.